![molecular formula C25H18N4O5 B2590495 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-72-0](/img/no-structure.png)

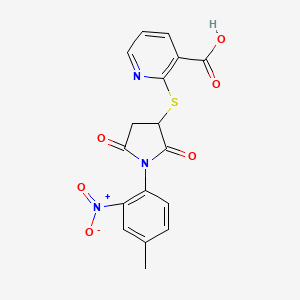

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

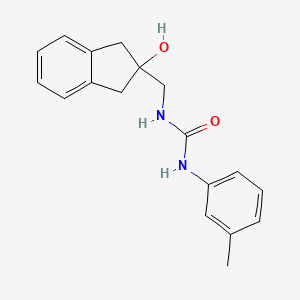

The compound “5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as a high-energy core and their ability to act as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of quinazoline have shown antimicrobial properties against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungi like Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008). These findings suggest that the compound could have potential antimicrobial applications.

Green Chemistry Synthesis

Research has also focused on developing environmentally friendly synthesis methods for heterocyclic compounds. For example, L-proline-catalyzed synthesis "on water" has been developed for structurally complex heterocyclic ortho-quinones, highlighting the potential for green chemistry approaches in the synthesis of complex molecules (Rajesh et al., 2011). This approach could be applied to the synthesis of the compound , promoting sustainability in chemical synthesis.

Analgesic and Anti-inflammatory Activities

Research into oxadiazole derivatives linked to quinazolin-4-one rings has revealed promising analgesic and anti-inflammatory activities. Such studies have led to the identification of compounds with significant biological activities, which could inform the development of new therapeutic agents (Dewangan et al., 2016). This suggests the potential pharmaceutical applications of the compound .

Antifungal Evaluation

Novel series of compounds with structures similar to the one have been synthesized and shown promising antifungal activity against a range of human pathogenic fungal strains, indicating the potential for developing new antifungal drugs (Nimbalkar et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that oxadiazole derivatives, which are part of the compound’s structure, have a broad spectrum of biological activity .

Mode of Action

Oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Oxadiazole derivatives are known to affect a wide range of pathways, leading to downstream effects such as anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, and anticancer activities .

Result of Action

Oxadiazole derivatives are known to have a broad spectrum of biological activity, suggesting that they could have a variety of molecular and cellular effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the reaction of 2,3-dihydroxybenzoic acid with benzylamine, followed by the reaction of the resulting product with 2-chloro-3-nitrobenzoic acid. The nitro group is then reduced to an amine group, and the resulting compound is reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "benzylamine", "2-chloro-3-nitrobenzoic acid", "3-phenyl-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "2,3-dihydroxybenzoic acid is reacted with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzyl ester.", "The benzyl ester is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of a base such as triethylamine to form the corresponding nitro compound.", "The nitro group is reduced to an amine group using a reducing agent such as iron powder or tin(II) chloride.", "The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate to form the final product, '5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione'." ] } | |

Numéro CAS |

894932-72-0 |

Formule moléculaire |

C25H18N4O5 |

Poids moléculaire |

454.442 |

Nom IUPAC |

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |

InChI |

InChI=1S/C25H18N4O5/c30-24-18-11-20-21(33-15-32-20)12-19(18)28(13-16-7-3-1-4-8-16)25(31)29(24)14-22-26-23(27-34-22)17-9-5-2-6-10-17/h1-12H,13-15H2 |

Clé InChI |

FOVXGKJMUOCQDG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2,4-Dimethylpyrimidine-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2590418.png)

![N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2590422.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590429.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B2590433.png)

![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)